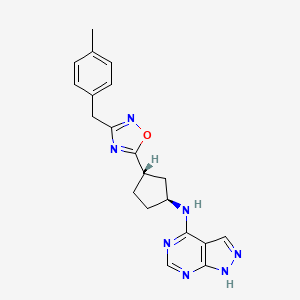

NMDA receptor antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

875898-41-2 |

|---|---|

Formule moléculaire |

C20H21N7O |

Poids moléculaire |

375.4 g/mol |

Nom IUPAC |

N-[(1S,3S)-3-[3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentyl]-1H-pyrazolo[5,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C20H21N7O/c1-12-2-4-13(5-3-12)8-17-25-20(28-27-17)14-6-7-15(9-14)24-18-16-10-23-26-19(16)22-11-21-18/h2-5,10-11,14-15H,6-9H2,1H3,(H2,21,22,23,24,26)/t14-,15-/m0/s1 |

Clé InChI |

JTKNIJDRSHYXLX-GJZGRUSLSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)CC2=NOC(=N2)[C@H]3CC[C@@H](C3)NC4=NC=NC5=C4C=NN5 |

SMILES canonique |

CC1=CC=C(C=C1)CC2=NOC(=N2)C3CCC(C3)NC4=NC=NC5=C4C=NN5 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NMDA Receptor Subunit 2 (GluN2) Antagonist Binding Site Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding sites for antagonists on the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on the GluN2 subunits. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key molecular pathways and workflows.

Introduction to NMDA Receptors and the GluN2 Subunit

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors that play a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Their dysregulation is implicated in a wide range of neurological and psychiatric disorders, making them a critical target for therapeutic intervention.[2]

NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[2][3] The specific GluN2 subunit composition dictates the receptor's functional properties, including agonist affinity, deactivation kinetics, and channel open probability.[4] The GluN2A and GluN2B subunits, in particular, are of significant interest in drug development due to their involvement in various neuropathologies.[5]

Antagonists of the NMDA receptor are classified based on their mechanism of action:

-

Competitive Antagonists: Bind to the glutamate binding site on the GluN2 subunit.[1]

-

Glycine Site Antagonists: Bind to the glycine co-agonist site on the GluN1 subunit.

-

Uncompetitive Channel Blockers: Bind within the ion channel pore when the receptor is open.[1]

-

Non-competitive (Allosteric) Antagonists: Bind to a site distinct from the agonist binding site to modulate receptor function.[1]

This guide will focus on antagonists targeting the GluN2 subunits, exploring their binding sites and the methodologies used for their characterization.

Quantitative Analysis of GluN2 Subunit-Selective Antagonists

The following tables summarize the binding affinities of various antagonists for NMDA receptors containing different GluN2 subunits. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinities of Competitive Antagonists for GluN2A and GluN2B Subunits

| Compound | Target Subunit Preference | Binding Affinity (Ki) at GluN1/GluN2A | Binding Affinity (Ki) at GluN1/GluN2B | Fold Selectivity (GluN2A vs. GluN2B) | Reference |

| ST3 | GluN2A | 52 nM | 782 nM | 15 | [5][6] |

| NVP-AAM077 | GluN2A | - | - | 11-12 | [6][7] |

| FRA-19 | GluN2A | 23 nM | 93 nM | 4 | [6] |

Table 2: IC50 Values for Various GluN2B-Selective Antagonists

| Compound | IC50 Value | Target | Reference |

| Ligand 35 | 5.5 nM | GluN2B-containing NMDA receptors | [8] |

| Compound 10b | 8.9 nM | GluN2B-containing NMDA receptors | [8] |

| NVP-AAM077 | 68.4 nM | GluN1/2A | [7] |

| Compound 62, 4C | 91 nM | GluN1/2A | [7] |

| Compound 61 | 320 nM | NMDA receptors | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the analysis of NMDA receptor antagonist binding.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Principle: This assay measures the competition between a non-radioactive test compound and a radiolabeled ligand for a specific binding site on the NMDA receptor in a membrane preparation.[9]

Materials:

-

Rat cortical membranes

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled ligand (e.g., [³H]CGP 39653 for the glutamate site)[3]

-

Non-radioactive test compound

-

Known PCP site ligand for non-specific binding (e.g., 10 µM PCP)[9]

-

Glass fiber filter mats (pre-soaked in 0.5% PEI)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Determine the protein concentration of the final membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Add the prepared cell membranes to each well.

-

Add the radiolabeled ligand at a concentration close to its Kd value.

-

Add the unlabeled test compound at various concentrations to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[9]

-

-

Filtration and Washing:

-

Quantification:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[9]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through NMDA receptors in response to agonist application and the inhibitory effect of antagonists.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell, allowing for the control of the membrane potential and the measurement of ionic currents flowing through the NMDA receptor channels.

Materials:

-

Cultured neurons or heterologous expression systems (e.g., HEK293 cells) expressing NMDA receptors

-

External solution (aCSF)

-

Internal solution (for the patch pipette)

-

NMDA receptor agonists (NMDA and glycine)

-

Test antagonist

-

Patch-clamp amplifier and data acquisition system

-

Microscope

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips a few days prior to recording.[10]

-

-

Pipette Preparation:

-

Establishing a Whole-Cell Recording:

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV or -70 mV.[11]

-

Apply the NMDA receptor agonist solution to evoke an inward current.[11]

-

Once a stable baseline current is established, co-apply the agonist with increasing concentrations of the antagonist.[11]

-

Record the inhibition of the agonist-evoked current at each antagonist concentration.[11]

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist.

-

Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data to determine the IC50 value.[11]

-

Calcium Imaging Assay

This functional assay measures the influx of calcium through NMDA receptor channels upon activation and its inhibition by antagonists.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Activation of NMDA receptors leads to calcium influx, which is detected as an increase in fluorescence. Antagonists will inhibit this fluorescence increase.

Materials:

-

Cells expressing NMDA receptors

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[13]

-

Pluronic F-127[13]

-

Hanks' Balanced Salt Solution (HBSS)

-

NMDA receptor agonists (glutamate and glycine)

-

Test antagonist

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Plating and Dye Loading:

-

Compound Incubation:

-

Pre-incubate the cells with various concentrations of the test antagonist.

-

-

Agonist Addition and Data Acquisition:

-

Data Analysis:

-

Calculate the change in fluorescence for each well.

-

Normalize the response to controls (vehicle and maximal inhibition).

-

Plot the normalized response against the antagonist concentration to determine the IC50 value.[13]

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to NMDA receptor antagonist analysis.

Caption: NMDA Receptor Signaling Cascade.

Caption: Radioligand Binding Assay Workflow.

References

- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

"NMDA receptor antagonist 2" pharmacokinetic profile

An In-depth Technical Guide to the Pharmacokinetic Profile of Memantine, a Non-Competitive NMDA Receptor Antagonist

Disclaimer: The query for "NMDA receptor antagonist 2" refers to a non-specific compound. This guide focuses on Memantine , a well-characterized, clinically significant, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, to provide a concrete and detailed pharmacokinetic profile as requested. Memantine is used for the treatment of moderate-to-severe Alzheimer's disease.[1][2]

Executive Summary

Memantine exhibits a predictable and linear pharmacokinetic (PK) profile over its therapeutic dose range.[3][4] It is characterized by high oral bioavailability, low plasma protein binding, a large volume of distribution, minimal hepatic metabolism, and a long elimination half-life with excretion occurring predominantly via the kidneys in its unchanged form.[1][5] Its renal clearance is notably pH-dependent, a critical consideration in clinical practice.[4][6] This document provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and disposition.

Pharmacokinetic Profile: Quantitative Data

The pharmacokinetic parameters of Memantine are summarized below, reflecting its behavior in adult human subjects.

Table 1: Absorption and Distribution Parameters of Memantine

| Parameter | Value | Notes | Citations |

| Oral Bioavailability | ~100% | Absorption is complete and not affected by food. | [1][7] |

| Time to Peak (Tmax) | 3 - 7 hours (Immediate Release) | Time to reach maximum plasma concentration (Cmax) post-oral dose. | [1][4][5] |

| 9 - 12 hours (Extended Release) | [3] | ||

| Plasma Protein Binding | 45% | Considered low and unlikely to cause significant protein displacement interactions. | [1][3][4][5] |

| Volume of Distribution (Vd) | 9 - 11 L/kg | Indicates extensive distribution into tissues, including the central nervous system. | [1][3][4][5] |

Table 2: Metabolism and Excretion Parameters of Memantine

| Parameter | Value | Notes | Citations |

| Metabolism | Minimal | The hepatic CYP450 system does not play a significant role. | [3][4][5] |

| Major Metabolites | N-glucuronide conjugate, 6-hydroxy-memantine, 1-nitroso-deaminated memantine | These three polar metabolites possess minimal NMDA receptor antagonist activity. | [3][4][5] |

| Elimination Half-Life (t½) | 60 - 80 hours | The long half-life allows for once or twice-daily dosing. | [1][3][4][5] |

| Route of Excretion | Primarily Renal | Excreted predominantly in urine. | [1][8] |

| % Excreted Unchanged | 57 - 82% | A significant portion of the drug is eliminated without being metabolized. | [1][5][6] |

| Renal Clearance | pH-dependent | Clearance is reduced by ~80% under alkaline urine conditions (pH 8), which can lead to drug accumulation. | [2][4][6] |

Mechanism of Action and Signaling Pathway

Memantine is a low-affinity, uncompetitive, voltage-dependent antagonist of the NMDA receptor.[3][9] Under normal physiological conditions, synaptic glutamate release causes a brief activation of NMDA receptors, allowing calcium influx that is critical for learning and memory.[10][11] In pathological states like Alzheimer's disease, excessive glutamate leads to tonic activation of NMDA receptors, particularly extrasynaptic receptors, causing a prolonged and damaging influx of calcium (excitotoxicity).[1][12][13]

Memantine's therapeutic effect stems from its unique kinetics. It enters the open NMDA receptor channel and blocks it more effectively than the endogenous magnesium ion (Mg²⁺) during pathological, persistent activation.[1][12] However, its low affinity and rapid off-rate kinetics mean that it can be displaced during transient, high-concentration glutamate release events, thus preserving normal physiological synaptic transmission.[1] This selective inhibition of pathological signaling while sparing physiological function is key to its clinical utility.[12][13]

Experimental Protocols

The determination of Memantine's pharmacokinetic profile relies on robust bioanalytical methods and well-controlled clinical study designs.

Bioanalytical Method for Quantification in Plasma

A typical method for quantifying Memantine in biological matrices (e.g., plasma, cerebrospinal fluid) is High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Aliquot 100 µL of plasma into a 96-well plate.

-

Add an internal standard solution (e.g., Memantine-d6) to each sample to correct for extraction variability.[8]

-

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

-

Vortex the samples to ensure thorough mixing and precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.

-

Transfer the resulting supernatant to a clean 96-well plate for analysis.

-

-

Chromatographic Separation (HPLC):

-

Inject the supernatant onto a reverse-phase C18 column (e.g., Inertsil ODS-3, 50 mm x 2.1 mm, 3 µm).[8]

-

Use a mobile phase gradient (e.g., consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Memantine from other matrix components.

-

Set a flow rate of approximately 0.5 mL/min.

-

-

Detection (Tandem Mass Spectrometry):

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]

-

Monitor the specific mass-to-charge (m/z) transitions for Memantine (e.g., m/z 180 → 163) and its deuterated internal standard (e.g., Memantine-d6, m/z 186 → 169) using Multiple Reaction Monitoring (MRM).[8]

-

The lower limit of quantification (LOQ) is typically established around 0.5-2.0 ng/mL.[8][14]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Memantine/Internal Standard) against the known concentrations of calibration standards.

-

Determine the concentration of Memantine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Human Pharmacokinetic Study Protocol (Example)

A single-dose, open-label, two-period crossover study is a common design to assess the bioavailability or bioequivalence of a drug formulation.

-

Subject Selection: Enroll healthy adult volunteers who meet specific inclusion/exclusion criteria (e.g., age, weight, health status).

-

Study Design:

-

Period 1: Randomly assign subjects to receive either a single oral dose of the test formulation or a reference formulation.

-

Washout Period: Implement a washout period of sufficient duration (e.g., >10 half-lives of the drug) to ensure complete elimination of the drug from the body before the next period.

-

Period 2: Administer the alternate formulation to each subject.

-

-

Dosing and Sampling:

-

Administer the drug with a standardized volume of water after an overnight fast.

-

Collect serial blood samples into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).

-

-

Sample Processing: Centrifuge blood samples to separate plasma, which is then stored frozen (e.g., at -80°C) until bioanalysis.

-

Pharmacokinetic Analysis:

-

Measure plasma concentrations of Memantine at each time point using the validated bioanalytical method described above.

-

Calculate key PK parameters (Cmax, Tmax, AUC, t½) for each subject using non-compartmental analysis software.

-

Visualized Workflows

ADME Profile of Memantine

The following diagram illustrates the complete disposition of Memantine in the body, from administration to elimination.

Typical Pharmacokinetic Study Workflow

This diagram outlines the sequential steps involved in a clinical pharmacokinetic study.

References

- 1. Memantine - Wikipedia [en.wikipedia.org]

- 2. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]

- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of memantine [pubmed.ncbi.nlm.nih.gov]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. psychscenehub.com [psychscenehub.com]

- 13. Role of glutamate and NMDA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacodynamics of NR2B-Selective NMDA Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo pharmacodynamics of NMDA receptor antagonists with selectivity for the NR2B subunit. N-methyl-D-aspartate (NMDA) receptors are critical ionotropic glutamate receptors involved in synaptic plasticity, learning, and memory.[1] Dysfunction of these receptors is implicated in a host of neurological and psychiatric disorders.[1][2] Antagonists targeting the NR2B subunit represent a significant class of compounds developed with the aim of achieving therapeutic effects with an improved safety profile over non-selective NMDA receptor blockade.[3][4]

This document summarizes quantitative pharmacodynamic data, details common experimental methodologies for in vivo evaluation, and visualizes key pathways and workflows to support research and development in this area.

Core Pharmacodynamics and Mechanism of Action

NMDA receptors are tetrameric complexes typically composed of two obligatory GluN1 (formerly NR1) subunits and two variable GluN2 (formerly NR2) subunits.[5][6] The GluN2 subunit isoforms (NR2A-D) are major determinants of the receptor's biophysical and pharmacological properties, including channel kinetics and affinity for ligands.[7][8] The NR2B subunit is predominantly expressed in the forebrain and is enriched at extrasynaptic sites.[5] At immature synapses, NR2B-containing receptors are dominant, but their expression is joined by NR2A as synapses mature.[5][8]

NR2B-selective antagonists, such as ifenprodil and its derivatives (e.g., traxoprodil), are typically non-competitive, allosteric modulators.[3][7] They bind to a specific site on the N-terminal domain (NTD) of the NR2B subunit, distinct from the glutamate agonist site, the glycine co-agonist site, or the ion channel pore.[5][9] This interaction stabilizes a conformational state of the receptor that reduces channel opening probability, thereby inhibiting Ca²⁺ influx.[10] This mechanism is generally voltage-independent, distinguishing it from channel blockers like MK-801.[9]

The selective targeting of NR2B is hypothesized to offer a therapeutic advantage. Excessive stimulation of extrasynaptic NR2B-containing receptors is strongly linked to excitotoxic cell death pathways, whereas activation of synaptic NR2A-containing receptors is associated with pro-survival signaling.[11] By preferentially inhibiting NR2B, these antagonists aim to mitigate excitotoxicity while preserving normal synaptic function, potentially reducing the severe side effects (e.g., psychotomimetic effects) associated with non-selective NMDA receptor antagonists.[4][11]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data for representative NR2B-selective NMDA receptor antagonists from various in vivo and in vitro studies.

Table 1: In Vitro Binding Affinities and Potency of NR2B-Selective Antagonists

| Compound | Target Receptor | Assay Type | Potency (IC50 / Ki) | Reference |

| Ifenprodil | NR1/NR2B | Electrophysiology (oocytes) | 0.34 µM (IC50) | [12] |

| NR1/NR2A | Electrophysiology (oocytes) | 146 µM (IC50) | [12] | |

| Neonatal Rat Forebrain | Radioligand Binding | 0.3 µM (IC50) | [12] | |

| Traxoprodil (CP-101,606) | NR1/NR2B | Radioligand Binding | 3.2 nM (Ki) | [13] |

| NR1/NR2A | Radioligand Binding | >10,000 nM (Ki) | [13] | |

| Radiprodil | NR2B | Negative Allosteric Modulator | Potent and Selective | [14][15] |

Note: IC50 represents the concentration required to inhibit 50% of the target's activity. Ki represents the inhibition constant.

Table 2: In Vivo Efficacy of NR2B-Selective Antagonists in Rodent Models

| Compound | Animal Model | Species/Strain | Dose (Route) | Pharmacodynamic Effect | Reference |

| Traxoprodil (CP-101,606) | Forced Swim Test (Depression) | Mouse | 20 & 40 mg/kg (i.p.) | Significantly reduced immobility time | [10][16] |

| Cortical Compression (Stroke) | Rat (Sprague-Dawley) | 1-20 mg/kg (i.v.) | Dose-dependent functional recovery and neuroprotection | [17] | |

| L-DOPA Induced Dyskinesia | Human (Parkinson's Disease) | Infusion | Suppressed dyskinesia scores | [18] | |

| Radiprodil | Audiogenic Seizures | Mouse (Grin2aS/S) | Acute Doses | Dose-dependently reduced seizure onset and severity | [19] |

| Ifenprodil | Neuroprotection | - | - | Demonstrates neuroprotective effects in various models | [9] |

Note: i.p. = intraperitoneal; i.v. = intravenous. Efficacy is often context- and model-dependent.

Key Signaling Pathways

Antagonism of NR2B-containing NMDA receptors modulates critical intracellular signaling cascades. By blocking excessive Ca²⁺ influx, particularly through extrasynaptic receptors, these compounds can prevent the activation of cell death pathways. Key modulated pathways include the disruption of the NR2B-PSD95-nNOS (neuronal nitric oxide synthase) complex, which is a major contributor to excitotoxic damage.[11] Furthermore, NR2B antagonists can influence the balance of ERK signaling, which is crucial for neuronal survival, and modulate the mTOR pathway, which has been implicated in the rapid antidepressant effects of these compounds.[11][20][21]

Caption: Downstream signaling cascade following NR2B-NMDA receptor antagonism.

Experimental Protocols

The in vivo evaluation of NR2B antagonists employs a range of well-established animal models and behavioral assays.

Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity

This protocol is adapted from methodologies used to assess the antidepressant potential of compounds like traxoprodil.[10][16]

-

Animals: Male Swiss mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They should be acclimated to the facility for at least one week before testing.

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

-

Procedure:

-

Drug Administration: Administer the NR2B antagonist (e.g., traxoprodil at 5, 10, 20, 40 mg/kg) or vehicle (e.g., 0.9% saline) via intraperitoneal (i.p.) injection 60 minutes before the test. A positive control, such as a standard antidepressant, is often included.

-

Test Session: Gently place each mouse into the cylinder for a 6-minute session. The session is typically recorded by a video camera for later analysis.

-

Data Analysis: The key measure is the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[10]

-

-

Control Experiment: To rule out confounding effects of motor stimulation, locomotor activity should be assessed separately in an open-field test.[10]

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) for Neuroprotection in Stroke

This protocol is a widely used model to induce focal cerebral ischemia and assess the neuroprotective effects of drug candidates.[17][22]

-

Animals: Adult male Sprague-Dawley rats (e.g., 250-300g) are frequently used.

-

Surgical Procedure (Intraluminal Filament Model):

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA proximally and the ECA distally.

-

Introduce a nylon monofilament (e.g., 4-0) with a rounded tip through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

After a set occlusion period (e.g., 30-90 minutes), withdraw the filament to allow for reperfusion.

-

-

Drug Administration: The NR2B antagonist (e.g., CP-101,606) or vehicle is typically administered intravenously (i.v.) either before, during, or shortly after the ischemic insult.[17]

-

Outcome Measures:

-

Functional Assessment: Neurological deficits are scored at regular intervals (e.g., 24h, 48h, and daily for a week) using a standardized scale (e.g., Bederson scale). Motor coordination can be assessed with tests like the beam walking test.[17]

-

Infarct Volume Measurement: At the end of the study (e.g., 2-7 days post-ischemia), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) or a marker for neuronal death like Fluoro-Jade to visualize and quantify the infarct volume. A reduction in infarct size and improved functional scores in the treated group compared to the vehicle group indicates neuroprotection.[17]

-

Caption: General experimental workflow for in vivo evaluation of an NR2B antagonist.

Classification of NMDA Receptor Antagonists

NR2B-selective antagonists occupy a specific niche within the broader landscape of NMDA receptor modulators. Understanding this classification is key to appreciating their unique mechanism and therapeutic rationale.

Caption: Classification of NMDA receptor antagonists by mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into structure-activity relationships and CNS therapeutic applications of NR2B selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.au.dk [pure.au.dk]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Effects of NR2 Subunit-Dependent NMDA Receptor Kinetics on Synaptic Transmission and CaMKII Activation | PLOS Computational Biology [journals.plos.org]

- 9. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GRIN Therapeutics Announces Positive Topline Data from Honeycomb Trial of Radiprodil in GRIN-Related Neurodevelopmental Disorder [prnewswire.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The NMDA NR2B subunit-selective receptor antagonist, CP-101,606, enhances the functional recovery the NMDA NR2B subunit-selective receptor and reduces brain damage after cortical compression-induced brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of a NR2B Selective NMDA Glutamate Antagonist, CP-101,606, on Dyskinesia and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Radiprodil, a selective GluN2B negative allosteric modulator, rescues audiogenic seizures in mice carrying the GluN2A(N615S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antidepressant-like effect of CP-101,606: Evidence of mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NR2B-NMDA receptor mediated increases in intracellular Ca2+ concentration regulate the tyrosine phosphatase, STEP, and ERK MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and Synthesis of a Prototypical NMDA Receptor Antagonist: Memantine

Disclaimer: The term "NMDA receptor antagonist 2" does not correspond to a standard nomenclature for a specific compound. This guide focuses on Memantine (3,5-dimethyl-1-aminoadamantane), a clinically significant and well-documented uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, to serve as a representative example for researchers, scientists, and drug development professionals.

Executive Summary

Memantine is a moderate-affinity, uncompetitive antagonist of the NMDA receptor, approved for the treatment of moderate-to-severe Alzheimer's disease.[1][2] Its unique pharmacological profile, characterized by strong voltage dependency and fast on/off kinetics, allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with neurotoxicity, while sparing normal synaptic transmission.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to Memantine. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized using DOT language diagrams.

Discovery and Development

The history of Memantine illustrates a journey of serendipity and evolving scientific understanding.

-

1963: First synthesized by Eli Lilly and Company. It was initially investigated as an anti-diabetic agent but showed no efficacy in lowering blood sugar.[5][6]

-

1972: Researchers discovered its activity within the central nervous system (CNS), shifting its developmental focus.[2][6]

-

1986: Clinical trials for Memantine in the treatment of dementia began.[2]

-

1989: The drug was first marketed for dementia in Germany.[5] Crucially, its function as an NMDA receptor antagonist was identified in the same year, well after clinical investigation had already started.[5]

-

2002-2003: Memantine received marketing authorization in the European Union (2002) and was approved by the U.S. Food and Drug Administration (FDA) (2003) for the treatment of moderate-to-severe Alzheimer's disease.[2][5]

Chemical Synthesis

The synthesis of Memantine hydrochloride has been approached through various routes, often starting from 1,3-dimethyladamantane. Modern procedures have been optimized for yield, safety, and scalability.

Synthesis from 1,3-Dimethyladamantane (Two-Step, One-Pot)

A highly efficient method involves a one-pot, two-step procedure with an overall yield of approximately 83%.[7][8]

-

Step 1: Formylation (Ritter-type Reaction): 1,3-Dimethyladamantane is reacted with formamide and nitric acid to produce N-(3,5-Dimethyl-adamantan-1-yl)-formamide. This step achieves a high yield of around 98%.[8][9]

-

Step 2: Hydrolysis: The formamide intermediate is then hydrolyzed using aqueous hydrochloric acid under reflux to yield Memantine hydrochloride.[7][9]

This process is economically favorable due to the high overall yield, use of inexpensive starting materials, and a significantly reduced reaction time compared to older methods.[7]

Synthesis from 1-bromo-3,5-dimethyladamantane

Another established method involves the direct amination of 1-bromo-3,5-dimethyladamantane using urea. The resulting Memantine base is then treated with hydrochloric acid to form the hydrochloride salt.[10] While effective, this route can involve more toxic solvents and may have a lower overall yield compared to the two-step process from 1,3-dimethyladamantane.[10]

Mechanism of Action

Memantine exerts its therapeutic effects through a unique interaction with the NMDA receptor, a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[11][12]

Uncompetitive, Open-Channel Blockade

Under normal physiological conditions, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner.[4][13] When glutamate and a co-agonist (glycine or D-serine) bind to the receptor and the postsynaptic membrane is depolarized, the Mg²⁺ block is relieved, allowing calcium (Ca²⁺) and sodium (Na⁺) to enter the neuron.[13]

In pathological states like Alzheimer's disease, excessive glutamate leads to chronic receptor activation, resulting in a prolonged influx of Ca²⁺.[14] This "excitotoxicity" is a key driver of neuronal damage and death.[4][14]

Memantine acts as an uncompetitive, open-channel blocker.[3][4] This means:

-

It only binds within the ion channel pore when the receptor is already open (activated by glutamate).[4][14]

-

Its binding is voltage-dependent, similar to Mg²⁺, meaning it can be dislodged during normal, transient synaptic signaling.[3]

-

It has a low-to-moderate affinity and fast kinetics, allowing it to rapidly leave the channel once the pathological stimulus subsides.[1]

This profile allows Memantine to selectively block tonic, pathological NMDA receptor activation while preserving the transient, physiological activation required for normal cognitive function.[3][5]

Downstream Signaling

The primary consequence of NMDA receptor activation is Ca²⁺ influx, which acts as a second messenger to trigger numerous intracellular signaling cascades.[12][15] Key pathways involved in synaptic plasticity include the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and the MAPK/ERK pathway, ultimately leading to CREB-dependent gene expression and long-term potentiation (LTP).[11] Pathological Ca²⁺ overload, however, triggers pro-apoptotic pathways and mitochondrial dysfunction.[15] By normalizing Ca²⁺ influx, Memantine helps restore the balance between pro-survival and pro-death signaling.[3][15]

Quantitative Data

Table 1: Binding Affinity & Potency of Memantine

| Parameter | Receptor/Preparation | Value | Reference(s) |

| IC₅₀ | Human NR1/NR2A Receptors (Xenopus oocytes, -80mV) | 0.3 µM | [1] |

| IC₅₀ | Rat NR1a/NR2B Receptors (Xenopus oocytes, -70mV) | 0.46 µM | [1] |

| IC₅₀ | Recombinant NR1/2A Receptors (HEK293T cells) | 1.25 ± 0.04 µM | [16] |

| IC₅₀ | Cultured Rat Cerebellar Granule Neurons | 1.5 ± 0.1 µM | [17] |

| IC₅₀ | GluN1/2A Receptors (HEK293 cells, <1nM [Ca²⁺]i) | 2.76 ± 0.27 µM | [17][18] |

| IC₅₀ | GluN1/2A Receptors (HEK293 cells, 5-10µM [Ca²⁺]i) | 0.69 µM | [18] |

| IC₅₀ | Extrasynaptic NMDA Receptors | ~22 nM | [5] |

Note: IC₅₀ values are highly dependent on experimental conditions, including membrane voltage, subunit composition, and intracellular calcium concentration ([Ca²⁺]i).

Table 2: Pharmacokinetic Properties of Memantine

| Parameter | Value | Reference(s) |

| Bioavailability | ~100% (Oral) | [5][19] |

| Time to Peak (Tₘₐₓ) | 3 - 8 hours | [5][19] |

| Elimination Half-Life (t₁/₂) | 60 - 80 hours | [4][5] |

| Volume of Distribution (Vd) | 9 - 11 L/kg | [4][5] |

| Plasma Protein Binding | 45% (low) | [4][5] |

| Metabolism | Minimal; does not involve CYP450 system significantly | [4][20] |

| Excretion | 57-82% excreted unchanged in urine | [5][20] |

| Steady-State Plasma Conc. (20mg/day) | 0.5 - 1.0 µM (70-150 ng/mL) | [5][21] |

Experimental Protocols

Protocol: Synthesis of Memantine Hydrochloride (Two-Step)

Adapted from ACS Omega, 2020.[7]

Objective: To synthesize Memantine HCl from 1,3-dimethyl-adamantane in a one-pot, two-step procedure.

Materials:

-

1,3-Dimethyl-adamantane

-

Nitric acid

-

Formamide

-

Dichloromethane

-

36% Hydrochloric acid solution

-

n-hexane, Ethyl acetate

-

Ice-cold water, Anhydrous sodium sulfate

Procedure:

-

Step 1 (Formylation): a. In a suitable reaction vessel, slowly add 1,3-Dimethyl-adamantane (1.2 mol) to nitric acid (12.0 mol) at 20–25 °C over 30 minutes with continuous stirring. b. Continue stirring for 1 hour, then add formamide (10.8 mol) over 30 minutes. c. Heat the mixture to 85 °C and maintain for 2 hours. d. Cool the reaction to 5–10 °C and quench by adding to ice-cold water. e. Extract the aqueous mixture with dichloromethane. The organic extract contains the N-formyl intermediate.

-

Step 2 (Hydrolysis): a. To the organic extract from Step 1, add a mixture of 36% hydrochloric acid solution (10.08 mol) and water. b. Stir the mixture for 20 minutes, then heat to reflux for 1 hour. c. Concentrate the reaction mixture to half its volume under vacuum. d. Add n-hexane and heat to reflux for 30 minutes. e. Cool the mixture to 5–10 °C for 1 hour to precipitate the product. f. Filter the resulting white solid, wash with cooled ethyl acetate, and dry under a vacuum to yield Memantine Hydrochloride.

Protocol: Characterization by Whole-Cell Patch-Clamp Electrophysiology

General protocol for assessing uncompetitive antagonist activity.[17][22]

Objective: To determine the IC₅₀ of an antagonist at recombinant NMDA receptors.

Materials:

-

HEK293 cells expressing desired NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass pipettes.

-

Internal solution (e.g., containing Cs-Gluconate, CsCl, BAPTA, Mg-ATP, Na-GTP, HEPES).

-

External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, Glucose), plus 10 µM glycine.

-

NMDA (agonist).

-

Memantine or test antagonist at various concentrations.

Procedure:

-

Culture cells on glass coverslips and transfer to the recording chamber on the microscope stage.

-

Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

-

Approach a target cell and form a high-resistance (>1 GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a negative holding potential (e.g., -70 mV).

-

Establish a stable baseline current by applying the NMDA agonist (e.g., 100 µM) via the perfusion system to evoke an inward current.

-

After washout and current return to baseline, co-apply the agonist with the antagonist at increasing concentrations.

-

Record the peak inward current at each antagonist concentration.

-

Data Analysis: Plot the percentage of current inhibition against the log of the antagonist concentration. Fit the data with a Hill equation to determine the IC₅₀.

Conclusion

Memantine stands as a prime example of successful drug repurposing and a testament to the therapeutic potential of modulating the glutamatergic system. Its discovery journey highlights the importance of clinical observation, while its well-defined synthesis provides a scalable path for production. The unique mechanism of uncompetitive, voltage-dependent channel blockade allows it to precisely target pathological excitotoxicity, offering a neuroprotective strategy with a favorable tolerability profile. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the ongoing research and development of novel NMDA receptor modulators.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | Semantic Scholar [semanticscholar.org]

- 10. jmpm.vn [jmpm.vn]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. en.wikipedia.org [en.wikipedia.org]

- 14. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. biorxiv.org [biorxiv.org]

- 19. pdf.hres.ca [pdf.hres.ca]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of NMDA Receptor NR2B Subunit Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological disorders, including stroke, neuropathic pain, and depression. The NR2B (GluN2B) subunit of the NMDA receptor has emerged as a key therapeutic target due to its specific distribution in the forebrain and its unique role in pathological signaling cascades. Antagonists that selectively target the NR2B subunit offer the potential for improved therapeutic efficacy with a reduced side-effect profile compared to non-selective NMDA receptor blockers. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of major classes of NR2B-selective antagonists, details common experimental protocols for their evaluation, and visualizes the key signaling pathways and research workflows.

Introduction to the NMDA Receptor and the NR2B Subunit

NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[1][2] The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, including agonist affinity, channel kinetics, and modulation by endogenous and exogenous compounds.[1]

The GluN2B subunit is predominantly expressed in the forebrain and is highly abundant during early development, playing a crucial role in synaptic development and plasticity.[1][3] While its expression decreases in some regions during maturation, it remains a key component of extrasynaptic NMDA receptors in the adult brain. Overactivation of NR2B-containing receptors is strongly linked to excitotoxic cell death and the development of chronic pain states, making it a prime target for therapeutic intervention.[2][4]

The prototypical NR2B-selective antagonist, ifenprodil, was discovered to bind to a unique allosteric site on the N-terminal domain (NTD) of the NR2B subunit, distinct from the glutamate or glycine binding sites and the ion channel pore.[1][5] This discovery paved the way for the development of numerous ifenprodil-like compounds with high affinity and selectivity for the NR2B subunit, offering a promising avenue for drug development.[1][2]

Core Structure-Activity Relationships (SAR)

The development of NR2B-selective antagonists has been largely driven by systematic modifications of the ifenprodil scaffold. The key pharmacophoric elements for high-affinity binding to the NR2B NTD include a hydroxyphenyl group, a basic amine, and a second aromatic moiety, connected by a specific linker.

Phenylethanolamine Class (Ifenprodil Derivatives)

Ifenprodil and its analogues, such as Traxoprodil (CP-101,606) and Ro 25-6981, form the most extensively studied class of NR2B antagonists.[1][2] The core structure consists of a (1R,2S)-1-phenyl-2-(piperidin-1-yl)propan-1-ol backbone.

Key SAR Insights:

-

Hydroxyphenyl Ring: A 4-hydroxyl group on the phenyl ring is critical for high affinity. Methylation or removal of this group drastically reduces potency. This hydroxyl group is believed to act as a key hydrogen bond donor.

-

Basic Amine: The nitrogen atom in the piperidine ring is essential. It is typically protonated at physiological pH and forms a crucial ionic interaction within the binding pocket.

-

Linker: The length and conformation of the linker between the two aromatic systems are vital. A four-atom (five-bond) distance between the basic nitrogen and the terminal aryl group is often optimal for high NR2B affinity.

-

Terminal Aromatic Group: The nature and substitution of the second aromatic ring significantly influence affinity and selectivity.

| Compound | Key Structural Feature | Modification from Ifenprodil | NR2B Affinity (IC₅₀/Kᵢ, nM) | Selectivity (vs. NR2A) |

| Ifenprodil | Benzylpiperidine | Parent Compound | ~120 nM (IC₅₀) | >100-fold |

| Traxoprodil (CP-101,606) | 4-hydroxy-4-phenylpiperidine | Addition of 4-OH on piperidine ring | Potent, specific data varies | High |

| Ro 25-6981 | α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidine propanol | Chiral center optimization | 9 nM (IC₅₀) | >5000-fold |

Note: Specific affinity values can vary significantly based on the assay conditions (e.g., radioligand used, tissue/cell preparation). The data presented is a representative summary.

Pyrazine and Isoxazole Derivatives (Scaffold Hopping)

To improve pharmacokinetic properties and move away from the phenolic scaffold, which can be prone to metabolic liabilities, researchers have employed scaffold hopping strategies. This has led to the discovery of potent antagonists based on pyrazine and isoxazole cores.[6][7]

Key SAR Insights:

-

Core Replacement: The hydroxyphenyl group of ifenprodil can be replaced with various heterocyclic scaffolds that maintain the necessary hydrogen bonding and hydrophobic interactions.

-

Side Chains: A basic secondary amine side chain often confers good potency but can introduce hERG liability. Non-basic replacements have been explored to mitigate this risk.[7]

-

Oral Bioavailability: Optimization of these scaffolds has led to the discovery of orally bioavailable compounds with demonstrated analgesic effects in preclinical models of neuropathic pain.[6][8]

| Compound Series | General Structure | Key SAR Finding | Representative Affinity (IC₅₀, nM) |

| 2,6-Disubstituted Pyrazines | Pyrazine core with amine side chain | Non-basic side chains can reduce hERG liability while maintaining potency. | 10 - 100 |

| Isoxazole Derivatives | Isoxazole core linking two aromatic moieties | Optimization of the terminal aryl group and linker led to orally bioavailable compounds. | ~20 |

| Cyclohexanol Derivatives | Cyclohexanol core | Scaffold hop from piperidine led to potent, orally active antagonists. | ~15 |

Data synthesized from qualitative descriptions and representative values in cited literature.[6][7][8]

Key Experimental Methodologies

The determination of structure-activity relationships relies on robust and reproducible experimental assays. The two primary methods for characterizing NR2B antagonists are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay Protocol

This method quantifies the affinity of a test compound (ligand) for the receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the NR2B subunit.

Materials:

-

Radioligand: Typically [³H]ifenprodil or a similar high-affinity NR2B-selective radioligand.

-

Membrane Preparation: Homogenates from rat brain regions rich in NR2B (e.g., forebrain) or cell lines (e.g., HEK293) stably expressing recombinant rat NR1/NR2B receptors.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled NR2B antagonist (e.g., 10 µM ifenprodil).

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a multi-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kₑ), and either buffer (for total binding), the non-specific control, or the test compound.

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology Protocol

This functional assay measures the ability of a compound to inhibit the ion flow through the NMDA receptor channel upon activation by agonists.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an antagonist on NR2B-containing NMDA receptors.

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNA for the desired NMDA receptor subunits (e.g., rat NR1 and NR2B).

-

Agonists: Glutamate and the co-agonist glycine.

-

Recording Solution (Perfusate): e.g., Ba²⁺-Ringer's solution to block endogenous Ca²⁺-activated chloride channels.

-

Two-Electrode Voltage Clamp Setup: Including a perfusion system, recording chamber, microelectrodes, amplifier, and data acquisition software.

Procedure:

-

Oocyte Preparation: Prepare and inject Xenopus oocytes with NR1 and NR2B cRNA. Incubate for 2-5 days to allow for receptor expression.

-

Mounting: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Control Response: Perfuse the oocyte with a solution containing saturating concentrations of glutamate and glycine to elicit a maximal inward current (Iₘₐₓ).

-

Antagonist Application: After washing out the agonists, pre-incubate the oocyte with the recording solution containing a specific concentration of the test antagonist for a set period.

-

Inhibited Response: While still in the presence of the antagonist, co-apply the agonists and record the inhibited current.

-

Dose-Response Curve: Repeat steps 4 and 5 with a range of antagonist concentrations.

-

Data Analysis:

-

For each concentration, calculate the fractional inhibition of the current: 1 - (Inhibited Current / Control Current).

-

Plot the fractional inhibition against the log concentration of the antagonist.

-

Fit the data to the Hill equation to determine the IC₅₀ value and the Hill slope.

-

Visualizing Key Pathways and Processes

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of an NR2B-containing NMDA receptor, leading to downstream cellular effects.

Experimental Workflow for SAR Studies

The process of developing and characterizing novel antagonists follows a logical, multi-step workflow from initial design to in vivo validation.

References

- 1. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomeric propanolamines as selective N-methyl-D-aspartate 2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA receptor antagonists as analgesics: focus on the NR2B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of N-(phenylalkyl)cinnamides as novel NR2B subtype-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of NR2B-selective antagonists via scaffold hopping and pharmacokinetic profile optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,6-Disubstituted pyrazines and related analogs as NR2B site antagonists of the NMDA receptor with anti-depressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NMDA Receptor Antagonists in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of N-methyl-D-aspartate (NMDA) receptor antagonists on synaptic plasticity, the cellular mechanism underpinning learning and memory. A comprehensive understanding of how these antagonists modulate synaptic strength, particularly long-term potentiation (LTP) and long-term depression (LTD), is critical for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document provides a detailed overview of key experimental findings, methodologies, and the intricate signaling pathways involved.

Core Concepts: NMDA Receptors and Synaptic Plasticity

NMDA receptors are a critical class of ionotropic glutamate receptors that function as coincidence detectors in the brain.[1][2] Their activation requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block through postsynaptic depolarization.[3][4] This unique property allows NMDA receptors to play a pivotal role in initiating the downstream signaling cascades that lead to lasting changes in synaptic efficacy.

Long-term potentiation (LTP) and long-term depression (LTD) are the two primary forms of synaptic plasticity. LTP represents a long-lasting enhancement in signal transmission between two neurons, while LTD is a long-lasting reduction in synaptic strength.[4][5][6] The influx of calcium (Ca2+) through the NMDA receptor is a crucial trigger for both LTP and LTD; the magnitude and temporal pattern of this Ca2+ influx determine the direction of the synaptic modification.[4] Modest, prolonged increases in intracellular Ca2+ are thought to favor LTD, whereas large, transient increases are associated with the induction of LTP.[4]

Impact of NMDA Receptor Antagonists on Synaptic Plasticity

NMDA receptor antagonists are pharmacological agents that block the activity of NMDA receptors. They are invaluable tools for dissecting the molecular mechanisms of synaptic plasticity and hold significant therapeutic potential.[3] These antagonists can be broadly categorized based on their mechanism of action, including competitive antagonists, non-competitive channel blockers, and glycine site antagonists.[1][3]

Quantitative Effects of NMDA Receptor Antagonists on LTP and LTD

The following tables summarize quantitative data from various studies on the effects of different NMDA receptor antagonists on LTP and LTD.

Table 1: Competitive NMDA Receptor Antagonists

| Antagonist | Preparation | Concentration | Effect on LTP | Effect on LTD | Reference |

| D-2-amino-5-phosphonovalerate (D-AP5) | Hippocampal Slices (CA1) | 100 µM | Complete Blockade | Blocked | [5][7] |

| 3-((RS)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) | Hippocampal Slices (CA1) | Not Specified | Blocked | Not Blocked | [5] |

| CPP | Anesthetized Rats (Perforant Path-CA3) | 10 mg/kg (systemic) | Ineffective | Blocked (heterosynaptic) | [8] |

Table 2: Non-Competitive NMDA Receptor Antagonists

| Antagonist | Preparation | Concentration / Dose | Effect on LTP | Effect on LTD | Reference |

| Dizocilpine (MK-801) | Unanesthetized Rats (Perforant Path) | 0.1 and 1.0 mg/kg | Blocked | Not Specified | [9] |

| MK-801 | Anesthetized Rats (Perforant Path-Granule Cell) | Not Specified | No Blockade | Not Specified | [10] |

| Ketamine | Anesthetized Rats (Perforant Path-Granule Cell) | Not Specified | Blocked | Not Specified | [10] |

| Ketamine | Mouse Hippocampal Slices | 5 mg/kg (i.p.) | Slight, non-significant increase | Not Specified | [11][12] |

| Ketamine | Mouse Hippocampal Slices | 20 µM (perfusion) | Did not occlude subsequent LTP | Not Specified | [12] |

| Memantine | Rat Hippocampal Slices (CA1) | 1 µM | Antagonized NMDA-induced reduction of LTP | Not Specified | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines a typical experimental protocol for investigating the effects of NMDA receptor antagonists on LTP in hippocampal slices.

Protocol: In Vitro Electrophysiology in Hippocampal Slices

1. Slice Preparation:

-

Sacrifice a rodent (e.g., Sprague-Dawley rat) according to institutionally approved ethical guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). The composition of aCSF is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.[3]

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to allow for recovery.[3]

2. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.[3]

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[3]

-

Adjust the stimulation intensity to elicit an fEPSP amplitude that is 30-50% of the maximum response.[3]

3. Baseline Recording and Drug Application:

-

Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses every 30-60 seconds.

-

To investigate the effect of an NMDA receptor antagonist, perfuse the slice with aCSF containing the desired concentration of the antagonist for a predetermined period before LTP induction.

4. LTP Induction and Post-Induction Recording:

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Immediately after HFS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.[3]

5. Data Analysis:

-

Measure the slope or amplitude of the fEPSPs.

-

Normalize the post-HFS responses to the average baseline response.

-

Quantify the degree of LTP as the percentage increase in the fEPSP slope or amplitude in the last 10-20 minutes of the recording period compared to baseline.

-

Compare the magnitude of LTP in the presence and absence of the NMDA receptor antagonist.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in synaptic plasticity is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: NMDA Receptor Signaling Pathway in LTP Induction.

Caption: Experimental Workflow for Studying NMDA Antagonist Effects on LTP.

Diverse Roles of Specific NMDA Receptor Antagonists

Different NMDA receptor antagonists exhibit distinct effects on synaptic plasticity, reflecting their varied mechanisms of action and, in some cases, subtype selectivity.

-

Competitive Antagonists (e.g., D-AP5, CPP): These compounds bind to the glutamate recognition site, directly preventing receptor activation.[3] D-AP5 is a widely used tool to confirm the NMDA receptor dependence of LTP.[3] Interestingly, some studies suggest that different forms of synaptic plasticity may be mediated by distinct NMDA receptor subpopulations, as evidenced by the differential effects of D-AP5 and CPP on LTP and LTD.[5]

-

Non-competitive Channel Blockers (e.g., MK-801, Ketamine): These antagonists bind within the ion channel of the NMDA receptor, physically occluding the passage of ions.[3][10] Their action is often use-dependent, meaning they can only access their binding site when the channel is open. The effects of these drugs can be complex; for instance, ketamine has been shown to induce a form of homeostatic plasticity that operates independently of classical LTP, which may contribute to its rapid antidepressant effects.[11][12][14][15]

-

Uncompetitive Antagonists (e.g., Memantine): Memantine is a low-affinity, uncompetitive antagonist with a unique mechanism of action.[16][17][18][19] It preferentially blocks excessively open NMDA receptor channels, a condition thought to contribute to excitotoxicity in neurodegenerative diseases like Alzheimer's disease, while having less of an impact on the transient receptor activation associated with normal synaptic transmission.[16][17][18] This allows memantine to potentially preserve normal synaptic function and plasticity.[16]

Conclusion

NMDA receptor antagonists are powerful modulators of synaptic plasticity. Their ability to block or attenuate LTP and LTD underscores the central role of the NMDA receptor in these fundamental processes of learning and memory. The nuanced effects of different antagonists, from the broad blockade by competitive antagonists to the more subtle modulation by uncompetitive antagonists like memantine, provide a rich area for investigation and therapeutic development. A thorough understanding of their mechanisms of action, as detailed in this guide, is paramount for researchers and clinicians seeking to harness the therapeutic potential of modulating NMDA receptor function in the central nervous system.

References

- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term potentiation and long-term depression are induced through pharmacologically distinct NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] NMDA receptor-dependent long-term potentiation and long-term depression (LTP/LTD). | Semantic Scholar [semanticscholar.org]

- 7. NMDA Receptor Antagonists Reveal Age-Dependent Differences in the Properties of Visual Cortical Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA receptor antagonists block heterosynaptic long-term depression (LTD) but not long-term potentiation (LTP) in the CA3 region following lateral perforant path stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-induced potentiation in the perforant path of the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of ketamine and MK-801 on the induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ketamine induced synaptic plasticity operates independently of long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uncompetitive NMDA receptor antagonists attenuate NMDA-induced impairment of passive avoidance learning and LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Understanding Ketamine's Unique Effects on Synaptic Plasticity and Depression Treatment [well3.care]

- 15. Ketamine induced synaptic plasticity operates independently of long-term potentiation [ouci.dntb.gov.ua]

- 16. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

- 18. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Properties of Subunit-Specific NMDA Receptor Antagonists

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a pivotal role in synaptic plasticity, learning, and memory. However, their overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is a key contributor to neuronal damage in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.

First-generation NMDA receptor antagonists, while potent, often produced significant side effects due to their non-selective channel-blocking mechanism. This has led to the development of second-generation antagonists with improved side-effect profiles. This guide focuses on a prominent class of these next-generation compounds: subunit-specific NMDA receptor antagonists, particularly those targeting the GluN2B (formerly NR2B) subunit. These antagonists offer the potential for more targeted therapeutic intervention by selectively modulating the activity of NMDA receptors involved in pathological processes while sparing those essential for normal physiological function.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of GluN2B-selective NMDA receptor antagonists have been quantified in numerous preclinical studies. The following tables summarize key findings from in vivo and in vitro models of neurological injury.

Table 1: In Vivo Neuroprotective Effects of GluN2B Antagonists in Stroke Models

| Compound | Animal Model | Dosage | Administration Route | Outcome Measure | Neuroprotective Effect | Reference |

| Traxoprodil (CP-101,606) | Rat (MCAO) | 10 mg/kg | Intravenous | Infarct Volume | 50% reduction | |

| Ifenprodil | Rat (MCAO) | 10 mg/kg | Intraperitoneal | Infarct Volume | 42% reduction | |

| EVT-101 | Rat (MCAO) | 1 mg/kg | Intravenous | Neurological Deficit Score | 35% improvement |

MCAO: Middle Cerebral Artery Occlusion

Table 2: In Vitro Neuroprotective Effects of GluN2B Antagonists against Excitotoxicity

| Compound | Cell Model | Insult | Concentration | Outcome Measure | Neuroprotective Effect |

| Traxoprodil | Primary Cortical Neurons | Glutamate (100 µM) | 1 µM | Cell Viability (MTT Assay) | 60% increase in survival |

| Ifenprodil | Hippocampal Slice Cultures | NMDA (50 µM) | 10 µM | Neuronal Death (LDH Assay) | 45% reduction in cell death |

| Ro 25-6981 | Cerebellar Granule Cells | Oxygen-Glucose Deprivation | 500 nM | Apoptotic Cell Count (TUNEL) | 70% reduction in apoptosis |

Key Signaling Pathways in Neuroprotection

GluN2B-containing NMDA receptors are preferentially coupled to intracellular signaling cascades that mediate cell death. By selectively blocking these receptors, GluN2B antagonists can inhibit these downstream neurotoxic pathways.

One of the primary mechanisms involves the disruption of the postsynaptic density protein 95 (PSD-95) interaction with GluN2B. PSD-95 links the NMDA receptor to neuronal nitric oxide synthase (nNOS), and upon receptor overactivation, this complex facilitates the production of nitric oxide, a key mediator of excitotoxicity. GluN2B antagonists can prevent the conformational changes required for this coupling, thereby reducing nitric oxide production and subsequent neuronal damage.

Caption: Signaling pathway of excitotoxicity and GluN2B antagonist intervention.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neuroprotective properties of NMDA receptor antagonists.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a widely accepted model for inducing focal cerebral ischemia, mimicking human stroke.[1]

1. Animal Preparation:

-

Male Sprague-Dawley rats (250-300g) are used.

-

Animals are anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

-

Body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 nylon monofilament suture with a silicone-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The suture is left in place for a period of 60-120 minutes (for transient MCAO) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.

3. Drug Administration:

-

The NMDA receptor antagonist or vehicle is administered, typically via intravenous or intraperitoneal injection, at a predetermined time point before, during, or after the MCAO procedure.

4. Assessment of Infarct Volume:

-

24-48 hours after MCAO, rats are euthanized, and their brains are removed.

-

The brain is sectioned into 2mm coronal slices.

-

Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

-

The infarct volume is quantified using image analysis software.

5. Neurological Scoring:

-

A battery of behavioral tests, such as the modified neurological severity score (mNSS), can be performed before and after the procedure to assess functional deficits and recovery.

Caption: Workflow for the in vivo MCAO model of stroke.

In Vitro Model: Glutamate Excitotoxicity in Primary Cortical Neurons

This model allows for the direct assessment of a compound's ability to protect neurons from glutamate-induced cell death.[2][3][4]

1. Cell Culture:

-

Primary cortical neurons are harvested from embryonic day 18 (E18) rat or mouse brains.

-

The cortical tissue is dissected, dissociated, and plated onto poly-L-lysine-coated culture dishes or coverslips.

-

Neurons are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 10-14 days to allow for maturation.

2. Excitotoxicity Induction:

-

The culture medium is replaced with a balanced salt solution.

-

Neurons are exposed to a high concentration of glutamate (e.g., 100-300 µM) for a short duration (e.g., 15-30 minutes).

-

The glutamate-containing solution is then washed out, and the cells are returned to their original culture medium.

3. Drug Treatment:

-

The NMDA receptor antagonist is typically pre-incubated with the neurons for a specific period (e.g., 30-60 minutes) before the glutamate exposure. The antagonist may also be co-applied with glutamate.

4. Assessment of Neuroprotection:

-

24 hours after the glutamate insult, cell viability is assessed using various assays:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM for live cells, ethidium homodimer-1 for dead cells) to visualize and quantify cell viability.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

-

Caption: Workflow for the in vitro glutamate excitotoxicity assay.

Conclusion